molecular formula C12H12ClN B1318213 2-Chloro-3,7,8-trimethylquinoline CAS No. 919035-63-5

2-Chloro-3,7,8-trimethylquinoline

Cat. No.: B1318213
CAS No.: 919035-63-5
M. Wt: 205.68 g/mol
InChI Key: PGOCMTMAHFLTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,7,8-trimethylquinoline is a heterocyclic compound belonging to the quinoline family. It is characterized by a yellow crystalline solid appearance and has a molecular formula of C12H11ClN with a molecular weight of 203.68 g/mol. This compound exhibits various biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Chloro-3,7,8-trimethylquinoline, can be achieved through several methods. Traditional synthetic techniques often require high temperatures and severe conditions. modern methods such as microwave irradiation have proven to be more efficient and environmentally friendly . These methods include:

    Microwave-assisted synthesis: This method uses microwave irradiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.

    One-pot reactions: These reactions combine multiple steps into a single reaction vessel, reducing the need for intermediate purification.

    Solvent-free reactions: These reactions eliminate the use of solvents, making the process more environmentally friendly.

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques such as the Skraup, Doebner, and Pfitzinger reactions are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7,8-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents such as sodium hydroxide or triethylamine.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include piperidine, pyridine, and L-proline . Reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2-Chloro-3,7,8-trimethylquinoline has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits biological activities such as antitumor, antiviral, and anti-inflammatory properties, making it valuable in biological research.

    Medicine: Due to its biological activities, this compound is studied for its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-3,7,8-trimethylquinoline involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . Specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect multiple cellular functions .

Comparison with Similar Compounds

2-Chloro-3,7,8-trimethylquinoline can be compared with other similar compounds, such as:

  • 4-Chloro-2,7,8-trimethylquinoline
  • 4-Chloro-2,6,8-trimethylquinoline
  • 4-Chloro-2,5,7-trimethylquinoline

These compounds share similar structures but differ in the position of the chlorine atom and the number of methyl groups. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-3,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-10-6-8(2)12(13)14-11(10)9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOCMTMAHFLTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=N2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588971
Record name 2-Chloro-3,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919035-63-5
Record name 2-Chloro-3,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.